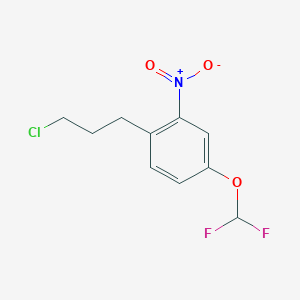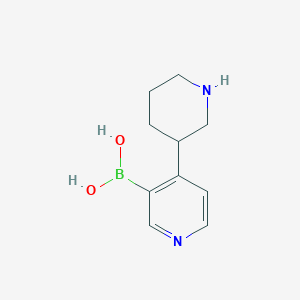
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine moiety. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing electrophile such as trimethyl borate or pinacolborane.
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety profiles. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various biaryl compounds, depending on the electrophile used.
科学研究应用
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts for chemical processes
作用机制
The primary mechanism of action for (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid in chemical reactions involves its role as a boron-containing reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex molecular architectures with high precision .
相似化合物的比较
4-Pyridinylboronic acid: Similar structure but lacks the piperidine moiety.
3-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
4-(4-Pyridinyl)phenylboronic acid: Contains a phenyl group in addition to the pyridine and boronic acid functionalities.
Uniqueness: (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a piperidine and pyridine ring, which can impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
属性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC 名称 |
(4-piperidin-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12,14-15H,1-2,4,6H2 |
InChI 键 |
OAQHJRWRXYJZOH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


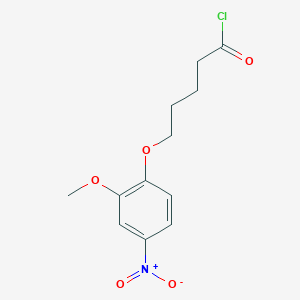
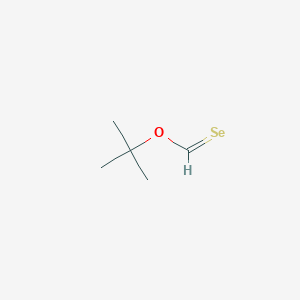
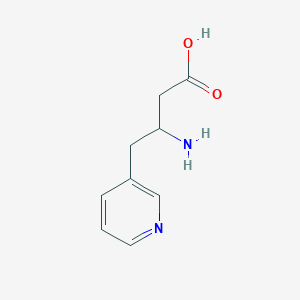

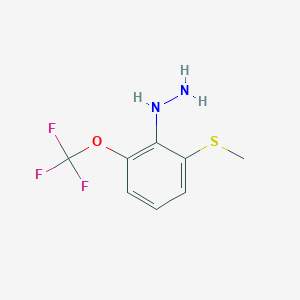
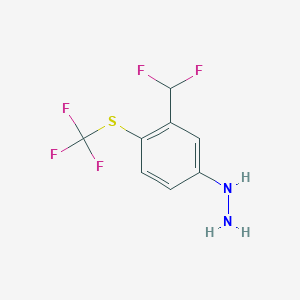

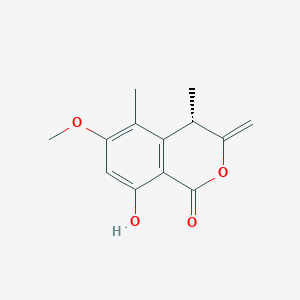
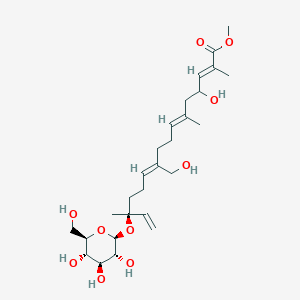
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
